molecular formula C16H14ClFN2O B11346009 2-[1-(4-Chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole CAS No. 1018164-88-9

2-[1-(4-Chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole

Cat. No.: B11346009
CAS No.: 1018164-88-9
M. Wt: 304.74 g/mol
InChI Key: OMTHLFGWDSHXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring substituted with a fluorine atom and a phenoxyethyl group containing a chlorine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form 1-(4-chloro-3-methylphenoxy)ethane.

    Cyclization to Benzodiazole: The intermediate is then subjected to cyclization with a suitable reagent, such as o-phenylenediamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the benzodiazole ring, leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The chlorine atom on the phenoxyethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 2-[1-(4-carboxy-3-methylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole.

    Reduction: Formation of 2-[1-(4-chloro-3-methylphenoxy)ethyl]-5-fluoro-1,3-dihydrobenzodiazole.

    Substitution: Formation of 2-[1-(4-substituted-3-methylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the fluorine atom. It can be used to label biomolecules and track their interactions in living cells.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, 2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent agent in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-CHLORO-1H-1,3-BENZODIAZOLE: Contains an additional chlorine atom, which may affect its reactivity and applications.

    2-[1-(4-METHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE: Lacks the chlorine atom on the phenoxyethyl group, leading to different substitution patterns and reactivity.

Uniqueness

The presence of both the fluorine atom on the benzodiazole ring and the chlorine and methyl groups on the phenoxyethyl moiety makes 2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE unique. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1018164-88-9

Molecular Formula

C16H14ClFN2O

Molecular Weight

304.74 g/mol

IUPAC Name

2-[1-(4-chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C16H14ClFN2O/c1-9-7-12(4-5-13(9)17)21-10(2)16-19-14-6-3-11(18)8-15(14)20-16/h3-8,10H,1-2H3,(H,19,20)

InChI Key

OMTHLFGWDSHXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.